molecular formula C7H14N2O2 B067513 1-(2-Methoxyethyl)piperazin-2-one CAS No. 194351-04-7

1-(2-Methoxyethyl)piperazin-2-one

Cat. No.: B067513
CAS No.: 194351-04-7
M. Wt: 158.2 g/mol
InChI Key: ZHTKXGQCVDFUKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyethyl)piperazin-2-one is a heterocyclic organic compound with the molecular formula C7H14N2O2 It is a derivative of piperazine, where one of the nitrogen atoms is substituted with a 2-methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methoxyethyl)piperazin-2-one can be synthesized through several methods. One common approach involves the reaction of piperazine with 2-methoxyethanol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The process may also include steps for purification, such as distillation or crystallization, to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxyethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(2-Methoxyethyl)piperazin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)piperazin-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyethyl)piperazin-2-one
  • 1-(2-Aminoethyl)piperazin-2-one
  • 1-(2-Chloroethyl)piperazin-2-one

Uniqueness

1-(2-Methoxyethyl)piperazin-2-one is unique due to the presence of the methoxyethyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other piperazine derivatives and suitable for specialized applications in research and industry.

Biological Activity

1-(2-Methoxyethyl)piperazin-2-one is a compound featuring a piperazine ring with a methoxyethyl substituent and a carbonyl group, which contributes to its unique chemical properties. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and pharmacological applications.

  • Molecular Formula : C8H18ClN2O2
  • Molecular Weight : Approximately 194.7 g/mol

The structure of this compound allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Properties

Research has indicated that derivatives of piperazin-2-one, including this compound, exhibit significant anticancer activity. For instance, studies have shown that certain piperazine derivatives can inhibit the growth of various cancer cell lines:

  • Cell Viability Assays : Using the CellTiter-Blue assay, it was demonstrated that piperazine derivatives can significantly reduce cell viability in selected cancer lines, indicating potential as antineoplastic agents .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cell proliferation and apoptosis.

  • Receptor Binding : Preliminary studies suggest that this compound may have binding affinities to various receptors, which could mediate its biological effects.

Structure-Activity Relationships (SAR)

The presence of specific substituents on the piperazine ring significantly influences the biological activity of these compounds. For example:

Compound NameMolecular FormulaNotable Activity
1-(2-Methoxyphenyl)piperazineC11H16ClNPsychoactive properties
1-(3-Methoxypropyl)piperazineC10H22N2ODifferent biological activity profiles
N,N-DimethylpiperazineC6H14N2Used as a reagent in organic synthesis

The unique combination of the methoxyethyl group and the carbonyl moiety in this compound sets it apart from these similar compounds, suggesting distinct pharmacological properties and applications.

Cancer Cell Line Studies

In a study examining the anticancer properties of piperazine derivatives, it was found that certain compounds exhibited IC50 values indicating potent cytotoxicity against breast cancer (T47D) and leukemia (K562) cell lines. For instance, one derivative showed an IC50 value of 1.42 µM against T47D cells, while doxorubicin had an IC50 of 0.33 µM .

In Vivo Studies

Further investigations into the in vivo efficacy of piperazine derivatives have shown promise in reducing tumor size and improving survival rates in animal models. These studies highlight the potential therapeutic applications of compounds like this compound in cancer treatment.

Properties

IUPAC Name

1-(2-methoxyethyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-11-5-4-9-3-2-8-6-7(9)10/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTKXGQCVDFUKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCNCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596224
Record name 1-(2-Methoxyethyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194351-04-7
Record name 1-(2-Methoxyethyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-tert-Butoxycarbonyl-4-(2-methoxyethyl)-3-oxopiperazine (6.6 g) was dissolved in dichloromethane (100 ml), the resulting solution cooled in an ice-bath, and trifluoroacetic acid (145 ml) added. The mixture was stirred at the same temperature for 2 hours. Solvent was evaporated to yield 1-(2-methoxyethyl)-2-oxopiperazine product as a salt with 4 moles of trifluoroacetic acid.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
145 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.